2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide
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Overview
Description
2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide is an organic compound with the molecular formula C11H19ClN2O3 and a molecular weight of 262.73. This compound is characterized by the presence of a chloroacetyl group, a methylamino group, and a hydroxycyclohexyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of chloroacetyl chloride and methylamine.
Reaction Conditions: Chloroacetyl chloride is reacted with methylamine under controlled conditions to form 2-chloro-N-methylacetamide.
Cyclohexylation: The intermediate product is then reacted with 4-hydroxycyclohexylamine to form the final compound.
Industrial production methods typically involve large-scale reactions in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts like triethylamine, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.
Pathways: It affects various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-chloro-N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylacetamide can be compared with other similar compounds, such as:
2-[(2-Chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorophenyl group instead of a hydroxycyclohexyl group.
2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxyphenyl group instead of a hydroxycyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-14(11(17)6-12)7-10(16)13-8-2-4-9(15)5-3-8/h8-9,15H,2-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXJCWKIJNTHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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